molecular formula C19H16N2O4 B2705387 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide CAS No. 1351644-84-2

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

Cat. No. B2705387
CAS RN: 1351644-84-2
M. Wt: 336.347
InChI Key: OXHLOPIEQARMJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, which includes the compound , has been a subject of numerous studies . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from benzofuran derivatives showcases the utility of similar compounds in generating a range of chemical structures with potential biological activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been explored for their anti-inflammatory and analgesic properties, indicating a broad spectrum of potential pharmacological applications. The synthesis process involves intricate reactions that yield compounds with significant inhibitory activity on COX-2 selectivity, alongside analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Cytotoxic Activity and Chemical Synthesis

A series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have shown significant cytotoxic activity. These compounds were prepared from aminoanthraquinones, with their cytotoxicity tested against in vivo subcutaneous colon 38 tumors in mice. The research demonstrated the potential of these compounds for further investigation due to their curative activity in a refractory model, highlighting their promise in cancer therapy (Bu et al., 2001).

Antimicrobial Studies

The synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones for antimicrobial activities illustrate the chemical versatility and biological relevance of isoquinoline derivatives. These compounds, synthesized from a lead molecule and screened for antifungal and antibacterial activities, demonstrate the potential of such derivatives in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).

Binding Studies for Medical Application

Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, a key area in neurological research. The study of these derivatives provides insights into the structural requirements for binding affinity, offering a pathway for the development of drugs targeting neurological disorders (Graulich et al., 2006).

Future Directions

Benzofuran compounds, including “7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

7-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-15-4-2-3-12-9-16(25-17(12)15)19(23)21-13-6-5-11-7-8-20-18(22)14(11)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHLOPIEQARMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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